1-(5-Methyl-pyrazin-2-yl)-ethanone is an organic compound featuring a pyrazine ring substituted with a methyl group and an ethanone functional group. Its molecular formula is , and it is recognized for its distinctive aroma, often associated with roasted or cooked foods. The compound's structure consists of a five-membered nitrogen-containing heterocycle (pyrazine) with the ethanone group attached at the first position, contributing to its reactivity and potential applications in flavoring and fragrance industries.
Research indicates that compounds similar to 1-(5-Methyl-pyrazin-2-yl)-ethanone exhibit various biological activities. Pyrazine derivatives are often studied for their potential antimicrobial, antioxidant, and anti-inflammatory properties. Specific studies have shown that certain pyrazines can modulate metabolic pathways, potentially impacting cellular functions and offering therapeutic benefits.
Several synthetic routes exist for producing 1-(5-Methyl-pyrazin-2-yl)-ethanone:
1-(5-Methyl-pyrazin-2-yl)-ethanone finds applications primarily in:
Studies on 1-(5-Methyl-pyrazin-2-yl)-ethanone interactions focus on its behavior in complex mixtures such as food matrices. Research has shown that its sensory properties can be influenced by other compounds present during cooking or processing. Additionally, its interactions with proteins and other macromolecules may affect its bioavailability and efficacy when used as a flavoring agent or therapeutic compound.
Several compounds share structural similarities with 1-(5-Methyl-pyrazin-2-yl)-ethanone. Here are a few notable examples:
The uniqueness of 1-(5-Methyl-pyrazin-2-yl)-ethanone lies in its specific combination of flavor profile and potential biological activity. While other pyrazines and related compounds may share structural characteristics, the distinct methyl substitution at the 5-position of the pyrazine ring imparts unique sensory qualities that differentiate it from closely related compounds. Its applications in both culinary and pharmaceutical fields further enhance its significance within this class of compounds.
Substitution reactions represent fundamental synthetic approaches for functionalizing pyrazine derivatives to produce 1-(5-methyl-pyrazin-2-yl)-ethanone. The electron-deficient nature of the pyrazine ring system significantly influences its reactivity patterns, making it less susceptible to electrophilic aromatic substitution compared to benzene derivatives but more amenable to nucleophilic substitution reactions [1] [2].
Nucleophilic Substitution Mechanisms
The pyrazine ring exhibits distinct reactivity at different positions due to the presence of two nitrogen atoms at positions 1 and 4. Nucleophilic substitution typically occurs at positions 2 and 3, which are activated by the adjacent nitrogen atoms [1]. For 5-methylpyrazine derivatives, the methyl group provides electron-donating effects that can influence regioselectivity in subsequent substitution reactions.
Research has demonstrated that halogenated pyrazine derivatives serve as excellent starting materials for nucleophilic substitution reactions [3]. The displacement of halide leaving groups by various nucleophiles, including acetate anions, provides direct routes to acetyl-substituted pyrazines. The reaction proceeds through a typical addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon center, followed by elimination of the halide [4].
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic approaches utilize palladium-catalyzed cross-coupling reactions for introducing acetyl functionality onto pyrazine rings [5]. These methods offer several advantages including improved regioselectivity, milder reaction conditions, and tolerance for various functional groups. The Suzuki-Miyaura and Stille coupling reactions have been particularly successful for acetylation of chloropyrazines [5].
The mechanism involves oxidative addition of the pyrazine halide to palladium(0), followed by transmetalation with an organometallic acetyl donor, and finally reductive elimination to form the carbon-carbon bond [5]. Typical yields range from 65-85% under optimized conditions, with reaction temperatures between 80-120°C and reaction times of 2-6 hours [5].
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation represents a classical method for introducing acetyl groups onto aromatic systems, including pyrazine derivatives [6] [7]. The reaction mechanism involves the formation of an acylium ion intermediate through coordination of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride or ferric bromide [7].
For 5-methylpyrazine substrates, the electron-withdrawing effect of the nitrogen atoms reduces the electron density of the aromatic system, making Friedel-Crafts acylation more challenging compared to benzene derivatives [2]. However, the methyl substituent at position 5 provides some electron donation, facilitating electrophilic attack at the desired position [6].
Optimized conditions for Friedel-Crafts acetylation of 5-methylpyrazine include the use of acetyl chloride (1.2 equivalents) with aluminum chloride (1.5 equivalents) in dichloromethane at 0-25°C for 2-6 hours [7]. These conditions typically provide yields of 70-90% with high regioselectivity for the 2-position acetylation [6].
Direct Acetylation Methods
Alternative acetylation strategies involve the direct treatment of 5-methylpyrazine with acetic anhydride under various catalytic conditions [8] [9]. These methods offer advantages in terms of atom economy and reduced formation of hydrochloric acid byproducts compared to acetyl chloride-based approaches.
Catalytic systems including sulfated solid acids such as sulfated titania, sulfated zirconia, and sulfated tin oxide have demonstrated effectiveness for acetylation reactions [9]. The reaction typically proceeds at elevated temperatures (100-150°C) for 3-8 hours, providing yields of 55-75% depending on the specific catalyst and reaction conditions [9].
Microwave-Assisted Acetylation
Recent developments in microwave-assisted synthesis have significantly improved the efficiency of acetylation reactions [9] [10]. Microwave irradiation provides rapid and uniform heating, leading to reduced reaction times and improved yields compared to conventional heating methods.
Studies have shown that microwave-assisted acetylation of pyrazine derivatives can be completed in 5-30 minutes with yields of 75-95% [10]. The enhanced reaction rates are attributed to the selective heating of polar molecules and the elimination of thermal gradients that can occur in conventional heating systems [10].
Electrochemical synthesis has emerged as a powerful and environmentally sustainable approach for the preparation of pyrazine derivatives, including 1-(5-methyl-pyrazin-2-yl)-ethanone [11] [12] [13]. This methodology offers precise control over reaction conditions, eliminates the need for stoichiometric oxidizing or reducing agents, and provides opportunities for regioselective functionalization.
Electrochemical Reduction Pathways
The compound is a low–molecular-mass heteroaromatic ketone (molar mass = 136.15 grams per mole [1]). Direct calorimetric data are scarce; consequently, thermodynamic insights rely on empirical measurements of phase-transition temperatures and vapour pressure together with chromatographic retention studies.
Parameter | Experimental value | Measurement conditions | Source |
---|---|---|---|
Melting temperature | 56 degree Celsius [2] | Differential scanning of bulk solid under atmospheric pressure | 20 |
Normal boiling temperature | 226 – 228 degree Celsius at 101 325 pascal [3] | Klausius–Clapeyron extrapolation from evaporative distillation | 4 |
Density (liquid, 25 degree Celsius) | 1.10 grams per cubic centimetre [4] | Pycnometric measurement | 37 |
Vapour pressure (25 degree Celsius) | 0.070 millimetres of mercury (9.3 pascal) [2] | Static manometry | 20 |
Flash point (closed cup) | 95 degree Celsius [5] | Pensky–Martens protocol | 63 |
Chromatographic polar retention index (column coated with polyethylene glycol) | 1 679 [6] | Linear temperature-programmed gas chromatography, 40 – 280 degree Celsius | 52 |
Discussion
1-(5-Methyl-pyrazin-2-yl)-ethanone melts slightly above ambient temperature and boils well above the threshold for moderate-volatility organics, confirming a semi-volatile character. The low vapour pressure at twenty-five degree Celsius and modest flash point signal limited fugacity yet an aptitude to partition into the gas phase at culinary or industrial processing temperatures, consistent with its recognised contribution to roasted-nut aromas [3].
The measured vapour pressure combined with the boiling temperature yields an Antoine-type linearisation of the natural logarithm of pressure versus the reciprocal of temperature. Application of the integrated Clausius–Clapeyron relationship across the 298 – 373 kelvin interval provides an estimated molar enthalpy of vaporisation of thirty-nine to forty-three kilojoules per mole (average forty-one kilojoules per mole; correlation coefficient > 0.99) [3] [2]. Although derived from pressure-temperature data rather than direct calorimetry, the value accords with homologous pyrazine derivatives of comparable molar mass [7].
Medium or descriptor | Experimental or predicted value | Measurement / estimation note | Source |
---|---|---|---|
Water solubility (twenty-five degree Celsius) | Partially miscible; qualitative observation [5] | Visible phase-separation test | 63 |
Water solubility (model calculation) | 6.24 × 10⁴ milligrams per litre (EPI Suite estimate) [8] | Fragment constant method | 30 |
Solubility in methanol | Slightly soluble [5] | Equilibrium shake-flask | 63 |
Solubility in chloroform | Slightly soluble [5] | 63 | |
Octanol–water partition coefficient (logarithmic value) | 0.99 dimensionless units [4] | Atom/fragment constant prediction | 37 |
Octanol–water partition coefficient (experimental) | 0.95 – 1.05 (HPLC capacity factor correlation) [9] | Isocratic reversed-phase chromatography | 33 |
Interpretation
The near-unity partition coefficient indicates a balanced hydrophilic–lipophilic character. Consequently the molecule distributes readily between aqueous matrices and moderately apolar organic phases. This dual affinity explains its notorious mobility during beverage processing, where it migrates from liquid phases into headspace and contributes to toasted sensory notes [6].
Stressor | Observed behaviour | Supporting evidence | Source |
---|---|---|---|
Thermal exposure below flash point (< 95 degree Celsius) | No decomposition; only gradual volatilisation | Repeated differential-scanning runs show single endotherm at melting without secondary exotherms | 20 |
Prolonged heating at culinary temperatures (140 – 180 degree Celsius) | Gradual loss through evaporation; formation of trace higher pyrazines reported in model Maillard systems | Headspace analysis of heated maltose–ammonium mixtures detects both parent ketone and condensation products | 59 |
Ultraviolet and visible light (290 – 700 nanometre) | Molar absorption coefficient below one thousand litres per mole centimetre under basic conditions, indicating limited risk of photolytic degradation | Ultraviolet–visible spectra of structural analogues with the same chromophore show weak π→π* absorption tail [10]; parent compound shares conjugated di-aza motif | 23 |
Oxidative atmosphere at twenty-five degree Celsius | Stable; no peroxide formation after thirty-day storage | Peroxide value remained below detection in neat material stored in sealed glass | 37 |
Acidic or basic aqueous pH (pH 2 – 12, room temperature) | No hydrolysis; keto carbonyl remains intact; minor reversible protonation of ring nitrogens affects ultraviolet absorbance only | Spectrophotometric titration reveals isosbestic points consistent with simple protonation–deprotonation equilibrium | 23 |
Shelf storage recommendation | Airtight container under inert gas at ambient temperature [5] | Supplier stability dossier | 63 |
Overall stability profile
The compound is thermally robust up to its flash point, photochemically inert under typical indoor lighting and chemically persistent across common environmental pH ranges. Volatility rather than chemical decomposition dominates its loss pathways; hence, storage under closed, inert atmosphere markedly curtails evaporation.